

2-Bromo-1-phenylbutan-1-one molecular weight and formula C₁₀H₁₁BrO

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-phenylbutan-1-one

Cat. No.: B142206

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-1-phenylbutan-1-one** (C₁₀H₁₁BrO): Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **2-Bromo-1-phenylbutan-1-one**. It moves beyond a simple recitation of facts to provide an in-depth understanding of the compound's synthesis, reactivity, and strategic applications, grounded in established chemical principles and field-proven insights.

Introduction and Core Compound Profile

2-Bromo-1-phenylbutan-1-one, also known as 2-bromobutyrophenone, is an α -halogenated ketone that has emerged as a highly versatile and valuable intermediate in modern organic synthesis.^[1] Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and stabilized by a phenyl ring, makes it a potent electrophile and a key building block for a wide array of more complex molecules.^{[1][2]} This unique arrangement is the cornerstone of its utility, particularly in the construction of heterocyclic systems and as a precursor to active pharmaceutical ingredients (APIs).^{[1][3]}

This document provides a detailed exploration of its molecular characteristics, reliable synthetic protocols, key reactive pathways, and significant applications, with a focus on the causal relationships that inform experimental design and execution.

Identifier	Value	Source(s)
IUPAC Name	2-bromo-1-phenylbutan-1-one	[1] [4]
Molecular Formula	C ₁₀ H ₁₁ BrO	[1] [4] [5]
Molecular Weight	227.10 g/mol	[4] [6]
CAS Number	877-35-0	[1] [5]
Appearance	Colorless to pale yellow liquid	[1]
Canonical SMILES	CCC(C(=O)C1=CC=CC=C1)Br	[1] [4]
InChI Key	NDHOJNYNXYLUCR-UHFFFAOYSA-N	[1] [4] [5]

Synthesis: The α -Bromination of Butyrophenone

The most direct and widely employed method for synthesizing **2-Bromo-1-phenylbutan-1-one** is through the α -bromination of its parent ketone, 1-phenylbutan-1-one (butyrophenone). While various brominating agents can be used, a highly efficient and scalable method involves the in-situ generation of bromine from sodium bromide, offering high yields and purity.[\[1\]](#)[\[7\]](#)

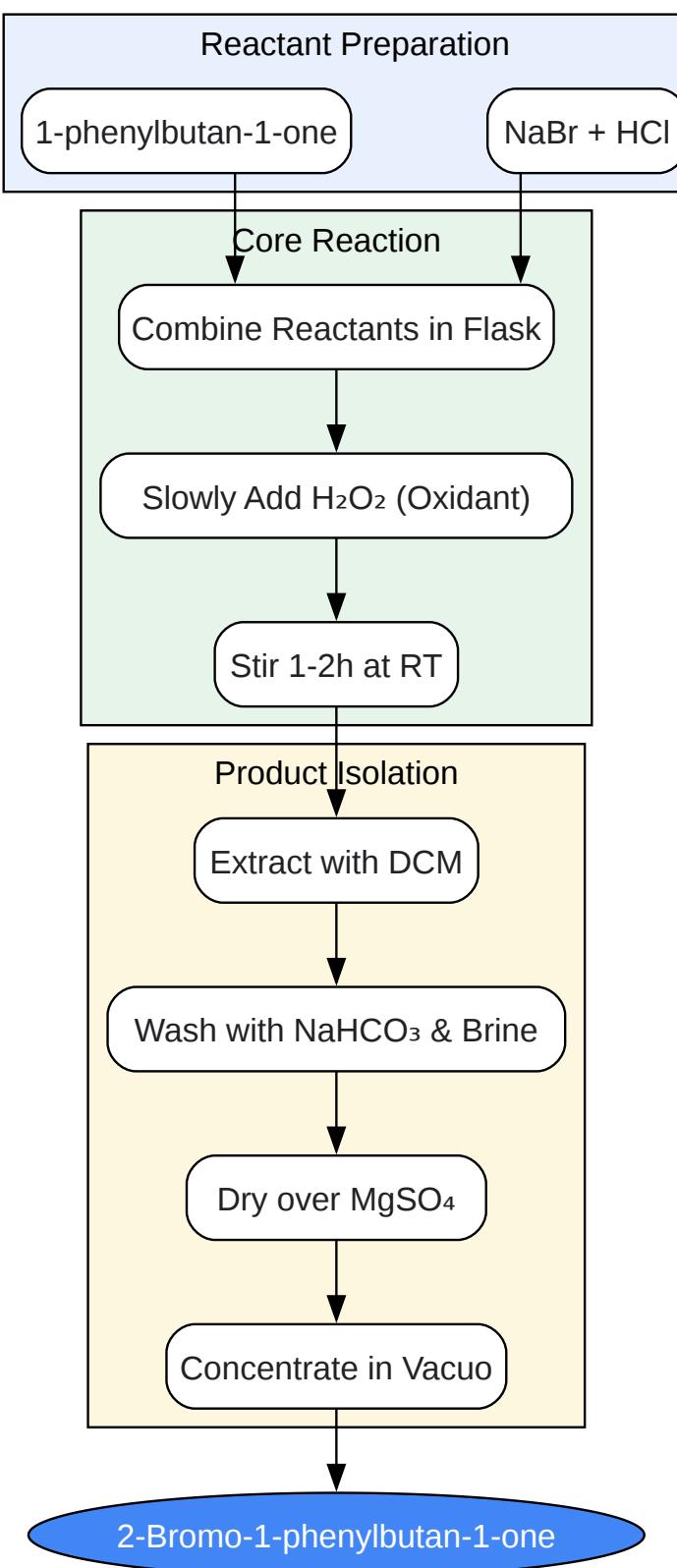
Expertise & Causality in Protocol Design

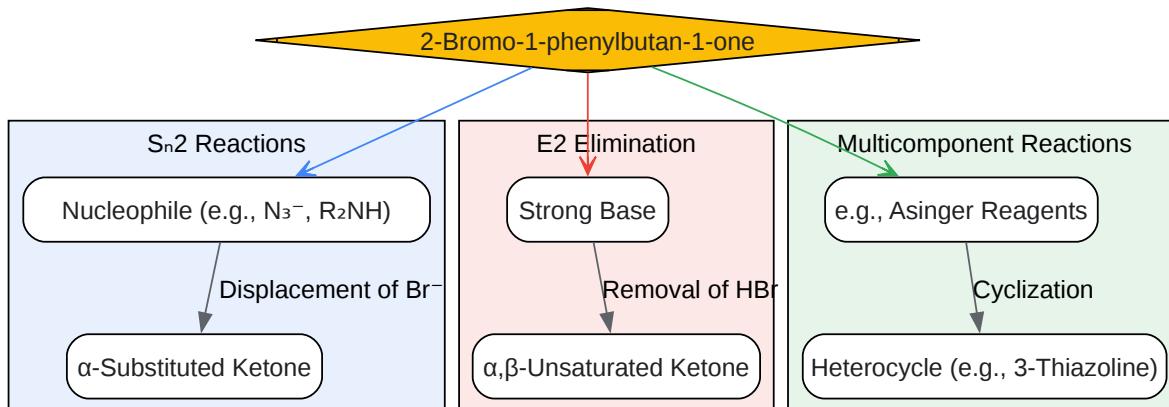
The choice of an oxidant like hydrogen peroxide in the presence of NaBr and an acid is a strategic one. This system avoids the direct handling of highly corrosive and hazardous liquid bromine. The acid protonates the carbonyl oxygen of butyrophenone, catalyzing its tautomerization to the enol form. This enol is the nucleophilic species that attacks the electrophilic bromine generated in situ, leading to selective α -bromination. The reaction is typically high-yielding, often around 95%.[\[1\]](#)[\[7\]](#)

Detailed Experimental Protocol: Synthesis via NaBr/H₂O₂

Objective: To synthesize **2-Bromo-1-phenylbutan-1-one** from 1-phenylbutan-1-one with a high yield.

Materials:


- 1-phenylbutan-1-one (Butyrophenone)
- Sodium Bromide (NaBr)
- 30% Hydrochloric Acid (HCl)
- 30% Hydrogen Peroxide (H₂O₂)
- Dichloromethane (DCM) or Diethyl Ether for extraction
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel


Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, combine 1-phenylbutan-1-one (e.g., 0.1 mol) and sodium bromide (0.3 mol).[\[7\]](#)
- Acidification: While stirring, add 30% hydrochloric acid (0.2 mol).[\[7\]](#)
- Oxidant Addition: Cool the flask in an ice bath. Slowly add 30% hydrogen peroxide (0.15 mol) dropwise via a dropping funnel, ensuring the temperature is maintained.[\[7\]](#) The slow addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.[\[7\]](#) The progress can be monitored using Thin-Layer Chromatography (TLC).
- Workup & Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Quench any remaining oxidant by washing with a sodium thiosulfate solution if necessary.

- Extraction: Extract the product into an organic solvent like dichloromethane. Separate the organic layer.
- Neutralization & Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and then with a saturated brine solution (to remove residual water).^[7]
- Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically a pale yellow oil.^[7] Purification, if needed, can be achieved via column chromatography.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for **2-Bromo-1-phenylbutan-1-one**.

Applications in Drug Development and Chemical Synthesis

The reactivity profile of **2-Bromo-1-phenylbutan-1-one** makes it a cornerstone intermediate in several high-value applications.

- **Pharmaceutical Intermediate:** It is a key starting material for a variety of APIs. [2][3] Its derivatives are investigated for use as central nervous system (CNS) agents (such as antidepressants), anti-inflammatory drugs, and cardiovascular medications. [3] The ability to easily introduce amine or other functionalities allows for the construction of compound libraries for structure-activity relationship (SAR) studies. [2]* **Heterocycle Synthesis:** The compound is extensively used to build heterocyclic rings, which form the core of many pharmaceuticals. [1] Its role in the Asinger reaction to form thiazolines is a prime example. [1]* **Specialty Chemicals and Materials:** Beyond pharmaceuticals, it serves as a precursor in the synthesis of polymers, agrochemicals, and other fine chemicals where specific functionalities are required. [1][2][8]* **Forensic Science:** It has been identified in forensic research as an intermediate or byproduct in the clandestine synthesis of synthetic

cathinones ("designer drugs"), making its characterization important for law enforcement and toxicology. [1]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of **2-Bromo-1-phenylbutan-1-one**. The following data are typical for this compound.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons (phenyl group), a methine proton (CH-Br), a methylene group (CH ₂), and a terminal methyl group (CH ₃). The proton alpha to the bromine and carbonyl will be significantly downfield.
¹³ C NMR	A signal for the carbonyl carbon (~190-200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons, with the carbon bonded to bromine being deshielded. [4]
IR Spectroscopy	A strong, characteristic absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm ⁻¹ . [4]
Mass Spectrometry (GC-MS)	A molecular ion peak corresponding to the mass of the compound. A characteristic isotopic pattern for bromine (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. [4]

Safety, Handling, and Storage

As a reactive α -bromoketone, **2-Bromo-1-phenylbutan-1-one** must be handled with strict safety protocols. It is a lachrymator and irritant.

GHS Hazard Information

[4]

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled

| H335 | May cause respiratory irritation |

Handling and Storage Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. [9][10]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times. [9]* Storage: Store in a tightly sealed, properly labeled container in a refrigerated (2-8°C), dry, and dark environment to prevent degradation. [5][9][10] Amber-colored containers are recommended to protect from light. [9]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [11]* Spills & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. [9] Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-1-phenylbutan-1-one is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined reactivity, accessible synthesis, and proven utility make it an indispensable intermediate for scientists in both academic research and industrial drug development. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is crucial for leveraging its full synthetic potential safely and effectively.

References

- Smolecule. (2023, August 15). **2-Bromo-1-phenylbutan-1-one**. [Link](#)
- Bloom Tech. (2025, January 8). How Can 2-Bromo-1-Phenyl-Pentan-1-One Be Safely Handled?. [Link](#)
- PubChem. **2-Bromo-1-phenylbutan-1-one** | C10H11BrO | CID 52696.

- Sigma-Aldrich. **2-Bromo-1-phenylbutan-1-one** | 877-35-0. [Link](#)
- Guidechem. (2022, November 12). What is the synthesis method of 2-BROMO-1-PHENYL-PENTAN-1-ONE?. [Link](#)
- Chemsoc. (2025, August 26). 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8. [Link](#)
- PubChemLite. **2-bromo-1-phenylbutan-1-one** (C10H11BrO). [Link](#)
- Santa Cruz Biotechnology. **2-bromo-1-phenylbutan-1-one** | CAS 877-35-0. [Link](#)
- Chemical Synthesis Database. (2025, May 20). 2-bromo-1-phenyl-1-butanone. [Link](#)
- Bloom Tech. (2025, January 11).
- CookeChem. **2-Bromo-1-phenylbutan-1-one**, 877-35-0. [Link](#)
- BOC Sciences. CAS 49851-31-2 2-BROMO-1-PHENYL-PENTAN-1-ONE. [Link](#)
- Bloom Tech. (2025, January 13). What industries use 2-Bromo-1-phenyl-pentan-1-one?. [Link](#)
- Fisher Scientific. (2014, September 8).
- Fisher Scientific. (2021, December 24).
- ChemicalBook. 2-Bromo-1-phenyl-pentan-1-one synthesis. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0 [smolecule.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. 2-Bromo-1-phenylbutan-1-one | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-phenylbutan-1-one | 877-35-0 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]
- 8. bocsci.com [bocsci.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8 | Chemsoc [chemsoc.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- To cite this document: BenchChem. [2-Bromo-1-phenylbutan-1-one molecular weight and formula C10H11BrO]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142206#2-bromo-1-phenylbutan-1-one-molecular-weight-and-formula-c10h11bro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com